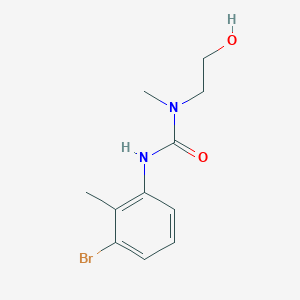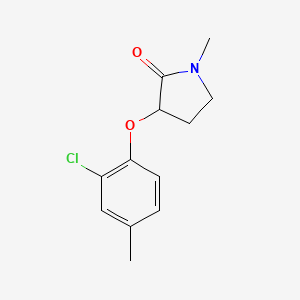![molecular formula C11H12N2O2 B7593017 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)
3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the oxazole family and has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole in lab experiments is its ability to selectively target certain enzymes or signaling pathways. This makes it a useful tool for studying the biological processes involved in various diseases. However, one limitation of using this compound is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions that could be explored in the study of 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole. One possible direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to explore its anti-tumor properties and its potential as a cancer treatment. Finally, the synthesis process of this compound could be optimized to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole involves a multi-step process that begins with the reaction of 2-methyl-5-nitropyridine with formaldehyde to produce the corresponding oxime. The oxime is then reduced to the corresponding amine, which is subsequently reacted with 2-chloroacetic acid to yield the final product.
Scientific Research Applications
3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for drug development.
properties
IUPAC Name |
3-methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-4-11(12-6-8)14-7-10-5-9(2)13-15-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDJAACFTCWXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)

![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7592987.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)